![molecular formula C18H13BrN2O2S B505009 N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B505009.png)
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a chemical compound with the molecular formula C18H13BrN2O2S and a molecular weight of 401.27702 g/mol . This compound is known for its unique structure, which includes a brominated aniline group and a thiophene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-{2-[(4-chloroanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with a chlorine atom instead of bromine.
N-{2-[(4-fluoroanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with a fluorine atom instead of bromine.
N-{2-[(4-iodoanilino)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific brominated structure, which may impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C18H13BrN2O2S |
|---|---|
Molecular Weight |
401.3g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H13BrN2O2S/c19-12-7-9-13(10-8-12)20-17(22)14-4-1-2-5-15(14)21-18(23)16-6-3-11-24-16/h1-11H,(H,20,22)(H,21,23) |
InChI Key |
KGZPZGDVYVPEBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B504927.png)
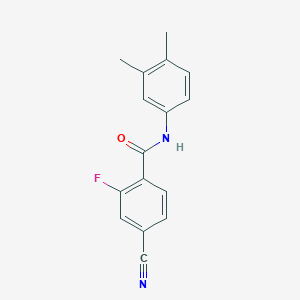
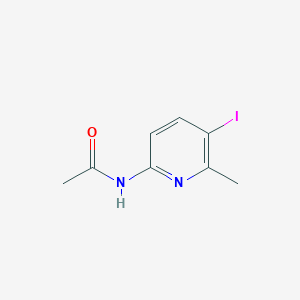
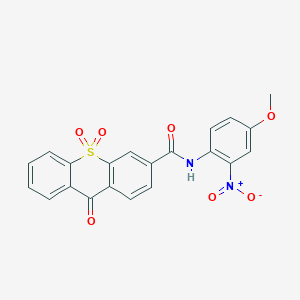

![4-[5-(4-fluorophenyl)-3-methyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepin-7-yl]phenyl methyl ether](/img/structure/B504933.png)
![5-(4-fluorophenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine](/img/structure/B504934.png)
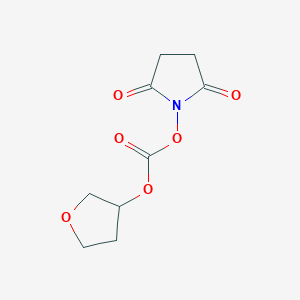
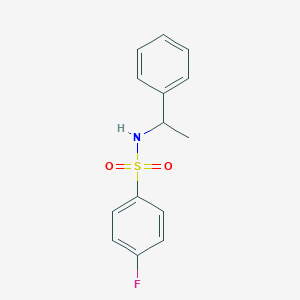
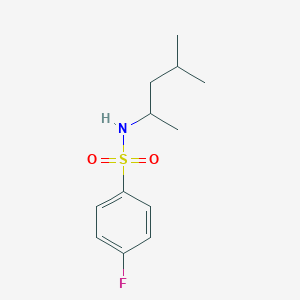
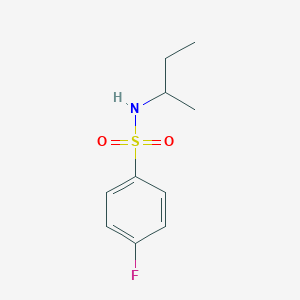
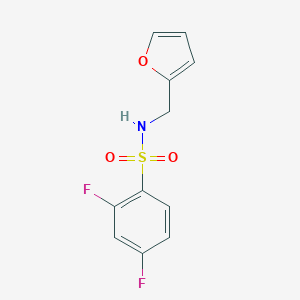
![4-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B504948.png)
